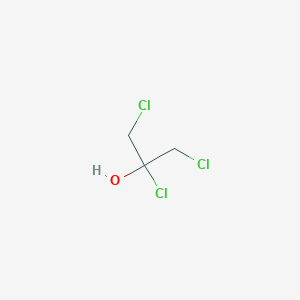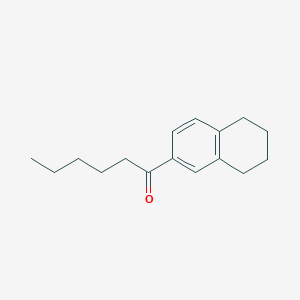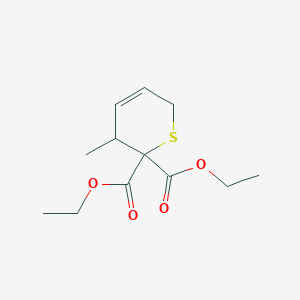![molecular formula C7H19PSi2 B14286829 Phosphine, [bis(trimethylsilyl)methylene]- CAS No. 137731-32-9](/img/structure/B14286829.png)
Phosphine, [bis(trimethylsilyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, [bis(trimethylsilyl)methylene]- is an organophosphorus compound characterized by the presence of a phosphine group bonded to a bis(trimethylsilyl)methylene moiety. This compound is notable for its unique structural features and reactivity, making it a subject of interest in various fields of chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [bis(trimethylsilyl)methylene]- typically involves the dehydrohalogenation of chlorophosphine precursors. For instance, the reaction of chlorophosphine with bis(trimethylsilyl)methylmagnesium chloride in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) results in the formation of the desired phosphine compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and controlled temperatures to ensure optimal yields.
Industrial Production Methods
While specific industrial production methods for Phosphine, [bis(trimethylsilyl)methylene]- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reactors, precise control of reaction parameters, and efficient purification techniques to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Phosphine, [bis(trimethylsilyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Addition Reactions: It readily participates in addition reactions with electrophiles.
Substitution Reactions: The trimethylsilyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Phosphine, [bis(trimethylsilyl)methylene]- include oxidizing agents like oxygen or peroxides, electrophiles such as alkyl halides, and bases like DBU. The reactions are typically conducted under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various addition products depending on the specific reagents and conditions used .
科学的研究の応用
Phosphine, [bis(trimethylsilyl)methylene]- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which Phosphine, [bis(trimethylsilyl)methylene]- exerts its effects involves the interaction of the phosphine group with various molecular targets. The trimethylsilyl groups provide steric protection, enhancing the compound’s stability and reactivity. The pathways involved often include nucleophilic attack on electrophilic centers, leading to the formation of new bonds and the generation of reactive intermediates .
類似化合物との比較
Similar Compounds
Trimethylphosphine: Similar in having a phosphine group but lacks the bis(trimethylsilyl)methylene moiety.
Tris(trimethylsilyl)phosphine: Contains three trimethylsilyl groups bonded to phosphorus but differs in structure and reactivity.
Uniqueness
Phosphine, [bis(trimethylsilyl)methylene]- is unique due to the presence of both the phosphine and bis(trimethylsilyl)methylene groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring specific steric and electronic properties .
特性
CAS番号 |
137731-32-9 |
|---|---|
分子式 |
C7H19PSi2 |
分子量 |
190.37 g/mol |
IUPAC名 |
bis(trimethylsilyl)methylidenephosphane |
InChI |
InChI=1S/C7H19PSi2/c1-9(2,3)7(8)10(4,5)6/h8H,1-6H3 |
InChIキー |
DWARFVSOTOYNFQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=P)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


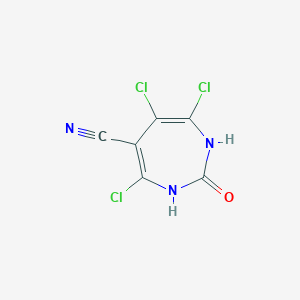
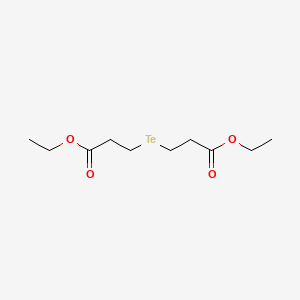


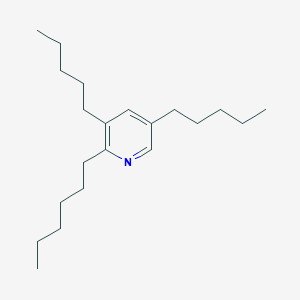
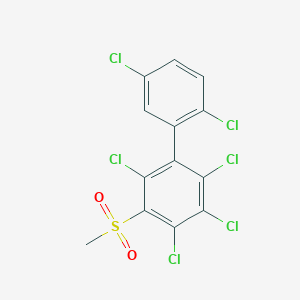
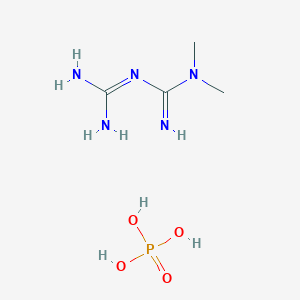
![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
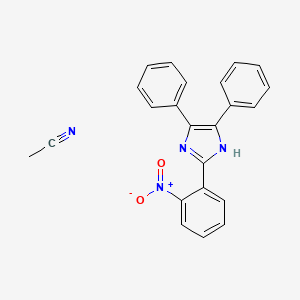
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)
